1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps. One common method starts with the chlorination of 3,5-bis(trifluoromethyl)benzyl alcohol to produce 3,5-bis(trifluoromethyl)benzyl chloride. This intermediate is then reacted with an appropriate amine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl compounds.
Scientific Research Applications
1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: The compound is used in the production of advanced materials and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a trifluoromethylthio group instead of a trifluoromethyl group.
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: Contains an additional hydroxyl group.
Uniqueness
1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and bioavailability in pharmaceutical compounds .
Properties
Molecular Formula |
C10H10F3NO |
---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
1-[3-amino-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NO/c1-6(15)2-7-3-8(10(11,12)13)5-9(14)4-7/h3-5H,2,14H2,1H3 |
InChI Key |
OAMYDDHXHFJUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)N)C(F)(F)F |
Origin of Product |
United States |
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